1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is an organic compound that features a pyrrolidine ring substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-6-fluorobenzyl chloride, is prepared by chlorination of 2-chloro-6-fluorotoluene.
Nucleophilic Substitution: The benzyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The benzyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: N-oxides.
Reduction: Primary amines.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorobenzyl)pyrrolidin-3-amine
- 1-(2-Bromo-6-fluorobenzyl)pyrrolidin-3-amine
- 1-(2-Chloro-6-fluorobenzyl)piperidine
Uniqueness
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is unique due to the specific positioning of the chloro and fluoro substituents on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.
Properties
Molecular Formula |
C11H14ClFN2 |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 |
InChI Key |
VOKNENBWHURHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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